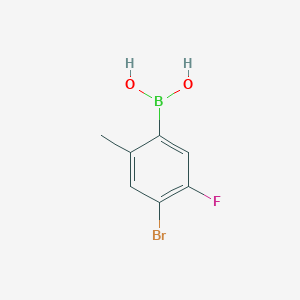

4-Bromo-5-fluoro-2-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-5-fluoro-2-methylphenylboronic acid (BFMBA) is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. BFMBA is a versatile reagent that can be used for the synthesis of a wide range of biologically active molecules.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl 4-Bromo-5-fluoro-2-methylphenylboronic acid is valuable in the synthesis of complex chemical compounds. For instance, it is a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, like flurbiprofen. The synthesis process, however, faces challenges due to the high cost and toxicity of some reactants, highlighting the importance of developing practical, cost-effective methods for large-scale production (Qiu et al., 2009).

Applications in Organic Transformations

Silica Supported Brönsted Acids as Catalyst in Organic Transformations 4-Bromo-5-fluoro-2-methylphenylboronic acid is relevant in organic transformations, particularly when used in conjunction with silica-supported Brönsted acids. These combinations are significant in various organic reactions, providing benefits like environment-friendliness, good to excellent yields, and recyclability. Such applications are crucial in pharmaceutical and chemical industries (Kaur et al., 2015).

Chemosensor Development

Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol The compound is also instrumental in developing chemosensors for detecting various analytes, showcasing its versatility and potential in chemical sensing technologies. These chemosensors, based on compounds like 4-Methyl-2,6-diformylphenol, can detect a wide range of analytes with high selectivity and sensitivity. Such technologies are vital for environmental monitoring, healthcare, and industrial applications (Roy, 2021).

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-5-fluoro-2-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

4-Bromo-5-fluoro-2-methylphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, which is affected by 4-Bromo-5-fluoro-2-methylphenylboronic acid, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

The compound’s physical and chemical properties, such as its density, boiling point, and molar volume , may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 4-Bromo-5-fluoro-2-methylphenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as medicinal chemistry and materials science .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-fluoro-2-methylphenylboronic acid. For instance, the temperature and pressure conditions can affect the compound’s reactivity and stability . Furthermore, the presence of other substances, such as palladium catalysts and other reagents, can influence the compound’s efficacy in the Suzuki–Miyaura coupling reaction .

Propriétés

IUPAC Name |

(4-bromo-5-fluoro-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAGLHAPIPPEJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)Br)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

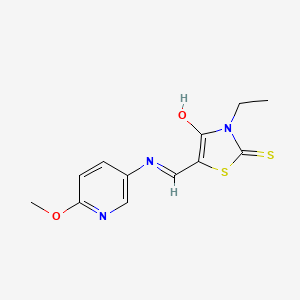

![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide](/img/structure/B2533740.png)

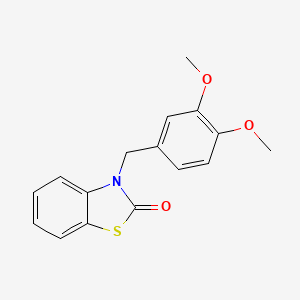

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)

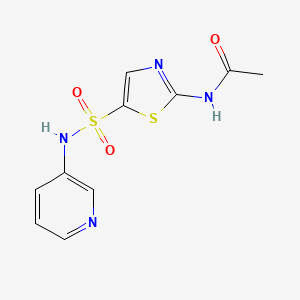

![Ethyl 4-(furan-2-yl)-2-oxo-6-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2533753.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2533756.png)

![2-amino-N-(furan-2-ylmethyl)-1-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2533759.png)